Esculentin-2LTa
Description
Esculentin-2LTa is an antimicrobial peptide (AMP) isolated from the skin secretions of the broad-folded frog (Hylarana latouchii). It belongs to the esculentin-2 family, a group of cationic peptides known for their potent activity against bacteria, fungi, and other pathogens. Structurally, this compound is characterized by a conserved N-terminal domain and a highly variable C-terminal region, which contributes to its membrane-disruptive mechanism of action . Unlike many AMPs, this compound exhibits minimal hemolytic activity in vitro, making it a promising candidate for therapeutic development . Its discovery involved advanced proteomic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which confirmed its mature peptide sequence and post-translational modifications .
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GIFSLFKAGAKFFGKHLLKQAGKAGAEHLACKATNQC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Peptides
Esculentin-2LTa shares structural and functional similarities with other AMPs derived from Hylarana latouchii, such as brevinin-2 isoforms, esculentin-1LTa, palustrin-2LTa, and temporin-LTe. Below is a detailed comparison based on sequence features, antimicrobial efficacy, and cytotoxicity:
Table 1: Comparative Properties of this compound and Related AMPs
*HC50: Hemolytic concentration causing 50% lysis of human erythrocytes. Higher values indicate lower toxicity.
Key Findings:
Structural Diversity : this compound’s elongated α-helical structure enhances its ability to disrupt microbial membranes compared to shorter peptides like temporin-LTe .
Antimicrobial Breadth : this compound demonstrates broader activity than esculentin-1LTa, which is more specialized against Gram-negative bacteria. This difference is attributed to variations in charge distribution and hydrophobicity .
Safety Profile : All listed peptides exhibit low hemolytic activity, but this compound’s HC50 (>200 µg/mL) is superior to brevinin-2LTa, suggesting greater selectivity for microbial membranes .
Mechanistic Insights : Unlike palustrin-2LTa, which targets fungal cell walls, this compound adopts a carpet-mode mechanism, destabilizing bacterial membranes through electrostatic interactions .
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